molecular formula C9H8ClFN2 B6222049 6-fluoroquinolin-4-amine hydrochloride CAS No. 2758003-10-8

6-fluoroquinolin-4-amine hydrochloride

Cat. No. B6222049
CAS RN: 2758003-10-8
M. Wt: 198.6
InChI Key:
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Description

6-Fluoroquinolin-4-amine hydrochloride, also known as 6-FQHCl, is an organic compound commonly used in scientific research. It is a member of the quinoline family and is an important building block for the synthesis of various other compounds. 6-FQHCl is widely used in the synthesis of pharmaceuticals and other compounds due to its unique properties.

Scientific Research Applications

6-fluoroquinolin-4-amine hydrochloride has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, organic compounds, and other compounds. It is also used in the synthesis of biologically active compounds such as antibiotics, antifungals, and antivirals. It is also used in the synthesis of drugs that target cancer cells. In addition, 6-fluoroquinolin-4-amine hydrochloride is used in the synthesis of compounds that can be used to study the structure and function of proteins.

Mechanism of Action

6-fluoroquinolin-4-amine hydrochloride has a unique mechanism of action. It is an inhibitor of the enzyme cyclooxygenase (COX) and can be used to inhibit the production of prostaglandins. Prostaglandins are important mediators of inflammation and are involved in many physiological processes. By inhibiting the production of prostaglandins, 6-fluoroquinolin-4-amine hydrochloride can be used to reduce inflammation and other physiological processes.
Biochemical and Physiological Effects
6-fluoroquinolin-4-amine hydrochloride has a wide range of biochemical and physiological effects. It is an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. By inhibiting the production of prostaglandins, 6-fluoroquinolin-4-amine hydrochloride can be used to reduce inflammation and other physiological processes. In addition, 6-fluoroquinolin-4-amine hydrochloride has been shown to have antimicrobial activity, and can be used to treat bacterial infections. It has also been shown to have antitumor activity and can be used to treat certain types of cancer.

Advantages and Limitations for Lab Experiments

6-fluoroquinolin-4-amine hydrochloride has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize. In addition, it is a relatively stable compound, which makes it suitable for long-term storage. However, 6-fluoroquinolin-4-amine hydrochloride is toxic and should be handled with care. In addition, it is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on 6-fluoroquinolin-4-amine hydrochloride. One potential direction is to explore its potential uses in the synthesis of other compounds. In addition, further research could be done to explore its potential therapeutic applications, such as its use in the treatment of cancer and other diseases. Finally, research could be done to investigate the biochemical and physiological effects of 6-fluoroquinolin-4-amine hydrochloride, and to develop new methods for its synthesis.

Synthesis Methods

6-fluoroquinolin-4-amine hydrochloride is commonly synthesized using the Mannich reaction. In this reaction, an amine, an aldehyde, and a carboxylic acid are reacted in the presence of an acid catalyst. The resulting product is 6-fluoroquinolin-4-amine hydrochloride, which can then be further processed to obtain the desired compound. The Mannich reaction is a simple and efficient way to synthesize 6-fluoroquinolin-4-amine hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-fluoroquinolin-4-amine hydrochloride can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-chloro-6-fluoroaniline", "2-nitrobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Nitration of 2-chloro-6-fluoroaniline with nitric acid to yield 2-chloro-6-fluoro-1-nitrobenzene", "Step 2: Reduction of 2-chloro-6-fluoro-1-nitrobenzene with sodium borohydride in ethanol to yield 2-chloro-6-fluoroaniline", "Step 3: Condensation of 2-chloro-6-fluoroaniline with 2-nitrobenzaldehyde in acetic acid to yield 6-fluoro-2-(2-nitrophenyl)quinoline", "Step 4: Reduction of 6-fluoro-2-(2-nitrophenyl)quinoline with sodium borohydride in ethanol to yield 6-fluoro-2-(2-aminophenyl)quinoline", "Step 5: Alkylation of 6-fluoro-2-(2-aminophenyl)quinoline with ethyl acetoacetate and sodium ethoxide in ethanol to yield 6-fluoro-4-(2-ethoxycarbonylphenylamino)quinoline", "Step 6: Hydrolysis of 6-fluoro-4-(2-ethoxycarbonylphenylamino)quinoline with hydrochloric acid to yield 6-fluoroquinolin-4-amine hydrochloride" ] }

CAS RN

2758003-10-8

Molecular Formula

C9H8ClFN2

Molecular Weight

198.6

Purity

95

Origin of Product

United States

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